N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide is a complex organic compound that features a naphthamide core linked to a pyrazole moiety through an ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Linking the Pyrazole to the Ethoxyethyl Chain: This step involves the nucleophilic substitution reaction where the pyrazole is reacted with an ethoxyethyl halide in the presence of a base such as potassium carbonate.
Coupling with the Naphthamide Core: The final step involves the amidation reaction where the ethoxyethyl-pyrazole intermediate is reacted with 1-naphthoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the naphthamide group to a naphthylamine.
Substitution: The ethoxyethyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Naphthoquinones.
Reduction: Naphthylamines.
Substitution: Various substituted ethoxyethyl derivatives.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. The naphthamide core may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s bioactivity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide
- 2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide is unique due to its combination of a naphthamide core and a pyrazole moiety linked through an ethoxyethyl chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(17-8-3-6-15-5-1-2-7-16(15)17)19-10-13-23-14-12-21-11-4-9-20-21/h1-9,11H,10,12-14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZVRFOXXCIJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCOCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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